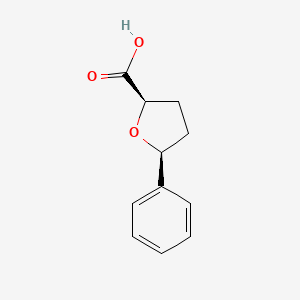
rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans (DCPCA) is a cyclic organic compound which is used in a variety of scientific research applications. DCPCA is a versatile compound, with a wide range of applications in biochemistry, pharmacology, and molecular biology. DCPCA has been used as an inhibitor of enzymes, as a substrate for metabolic studies, and as a ligand in protein-protein interactions. DCPCA has also been used in studies of cell signaling pathways and in the development of novel drug candidates.
科学的研究の応用
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, as a substrate for metabolic studies, and as a ligand in protein-protein interactions. It has also been used in studies of cell signaling pathways and in the development of novel drug candidates. In addition, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has been used as a model compound to study the structure and function of proteins and other biological molecules.
作用機序
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans works by binding to specific sites on proteins and other molecules. It can bind to proteins and other molecules in two ways: covalently, through the formation of a covalent bond, and non-covalently, through the formation of a hydrogen bond or other non-covalent interactions. rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans binds to proteins and other molecules by forming a hydrogen bond with the protein or molecule, which can then be broken down by the enzyme or other molecule.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has been used in a variety of biochemical and physiological studies. It has been shown to inhibit enzymes, such as cytochrome P450, and has been used in studies of cell signaling pathways. rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has also been used to study the structure and function of proteins and other biological molecules. In addition, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has been used in studies of drug metabolism, drug transport, and drug toxicity.
実験室実験の利点と制限
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has several advantages for laboratory experiments. It is a relatively stable compound, and can be stored at room temperature for extended periods of time. In addition, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans is relatively inexpensive, and can be easily obtained from chemical suppliers. The main limitation of rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans is that it is not water-soluble, and thus must be dissolved in an organic solvent prior to use.
将来の方向性
In the future, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans could be used in a variety of new applications. For example, it could be used as a substrate in metabolic studies, or as a ligand in protein-protein interactions. It could also be used to study the structure and function of proteins and other biological molecules. In addition, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans could be used in the development of novel drug candidates, as well as in studies of drug metabolism, drug transport, and drug toxicity.
合成法
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans can be synthesized by a variety of methods. The most common method is a two-step reaction involving the reaction of 2,3-dichlorobenzaldehyde with cyclopropanecarboxylic acid, followed by the addition of a base, such as sodium hydroxide, to form the desired product. The reaction can also be carried out in the presence of a catalyst, such as pyridine, to increase the reaction rate.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid group. The stereochemistry of the cyclopropane ring must be controlled to ensure the desired enantiomer is obtained. The trans configuration is achieved by using a trans-2,3-dichlorostyrene derivative as a starting material.", "Starting Materials": [ "trans-2,3-dichlorostyrene", "diethylzinc", "n-butyllithium", "trimethylsilyldiazomethane", "acetic acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Preparation of cyclopropane ring: trans-2,3-dichlorostyrene is treated with diethylzinc and n-butyllithium to generate a cyclopropane intermediate.", "Control of stereochemistry: the cyclopropane intermediate is treated with trimethylsilyldiazomethane to form a cyclopropane carboxylic acid derivative with the desired stereochemistry.", "Introduction of carboxylic acid group: the cyclopropane carboxylic acid derivative is hydrolyzed with acetic acid and sodium hydroxide to form the carboxylic acid.", "Purification: the crude product is purified by extraction with sodium bicarbonate and water, followed by drying with magnesium sulfate and evaporation of the solvent to yield rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans." ] } | |
CAS番号 |
175168-73-7 |
製品名 |
rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans |
分子式 |
C10H8Cl2O2 |
分子量 |
231.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



